Product packaging for Calaspargase pegol(Cat. No.:CAS No. 941577-06-6)

Calaspargase pegol

Cat. No.: B606454
CAS No.: 941577-06-6
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Calaspargase pegol is an E. coli -derived L-asparaginase enzyme conjugated with monomethoxypolyethylene glycol (mPEG) via a stable succinimidyl carbonate (SC) linker . This PEGylation engineering creates a more stable molecule with an extended circulating half-life compared to other asparaginase formulations, making it a valuable tool for pharmacokinetic and pharmacodynamic research . This asparagine-specific enzyme acts as a biological catalyst, hydrolyzing the amino acid L-asparagine into L-aspartic acid and ammonia . Its primary research value lies in modeling the depletion of circulating L-asparagine, which is an essential amino acid for the synthesis of proteins and nucleic acids in certain malignant cells . Leukemic lymphoblasts, which often have low expression of the enzyme asparagine synthetase, are particularly dependent on exogenous asparagine for survival and proliferation. By depleting this extracellular pool, this compound induces a state of amino acid starvation, leading to the inhibition of protein synthesis, halted cellular proliferation, and ultimately apoptosis in susceptible cell lines . This mechanism provides a critical pathway for investigating targeted cancer metabolism in preclinical studies of acute lymphoblastic leukemia (ALL) . Intended Use & Handling: This product is supplied For Research Use Only (RUO). It is strictly prohibited to use this product in humans for any diagnostic, therapeutic, or other clinical purposes. It is not for drug administration, nor for use in food, drugs, medical devices, or cosmetics. Handle all chemical and biological reagents with appropriate precautions in a controlled laboratory setting.

Properties

CAS No.

941577-06-6

IUPAC Name

Asparaginase (Escherichia coli isoenzyme II), conjugate with alpha-(((2,5-dioxo-1-pyrrolidinyl)oxy)carbonyl)-omega-methoxypoly(oxy-1,2-ethanediyl)

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Calaspargase pegol

Origin of Product

United States

Molecular and Structural Biochemistry of Calaspargase Pegol

Enzymatic Characteristics and Catalytic Mechanisms

The primary function of calaspargase pegol is to deplete the amino acid L-asparagine from the bloodstream. bccancer.bc.carxlist.com This is crucial because leukemic cells often lack the ability to synthesize their own L-asparagine and rely on external sources for this essential amino acid required for protein, DNA, and RNA synthesis. bccancer.bc.cafda.gov The sustained depletion of L-asparagine leads to the death of these cancerous cells. bccancer.bc.ca

L-Asparaginase II Activity and Substrate Specificity

This compound is a form of L-asparaginase, an enzyme that specifically targets the amino acid L-asparagine. cancer.govrxlist.comfda.gov The enzyme exhibits high specificity for its substrate, L-asparagine. cancer.govresearchgate.net This specificity is a key aspect of its therapeutic action, as it selectively targets the metabolic vulnerability of leukemic cells. rxlist.comfda.gov The pegylation process, where polyethylene (B3416737) glycol (PEG) is attached to the enzyme, is designed to not interfere with the enzyme's fundamental catalytic activity.

Deamidation of L-Asparagine to Aspartic Acid and Ammonia (B1221849)

The core catalytic function of this compound is the hydrolysis of L-asparagine. wikipedia.orgcancer.gov The enzyme catalyzes the deamidation of L-asparagine, a reaction that converts it into L-aspartic acid and ammonia. bccancer.bc.cafda.govaap.org This enzymatic reaction is what leads to the depletion of circulating L-asparagine levels. aap.orgcancercareontario.canih.gov The mechanism involves a double-displacement reaction where the enzyme first forms a covalent intermediate with the aspartyl group of asparagine, releasing ammonia. researchgate.net In a second step, this intermediate is hydrolyzed by a water molecule to release aspartic acid and regenerate the free enzyme. nih.gov

Evaluation of Glutaminase (B10826351) Activity in Asparaginase (B612624) Variants

While the primary target of asparaginase is L-asparagine, it also possesses a secondary, albeit much lower, activity towards L-glutamine, converting it to L-glutamic acid and ammonia. ashpublications.orgaacrjournals.org This is referred to as glutaminase activity. The glutaminase activity of clinically used asparaginases is a subject of ongoing research, as it is thought to contribute to some of the drug's toxic side effects. ashpublications.orgnih.govnih.gov Studies on different asparaginase variants have shown that it is possible to engineer enzymes with significantly reduced glutaminase activity while maintaining their asparaginase activity. ashpublications.orgresearchgate.net For instance, some mutant variants have been developed that show a 24-fold reduction in glutaminase activity compared to the wild-type enzyme. researchgate.net Research suggests that for certain types of leukemia cells (ASNS-negative), the glutaminase activity is not essential for the anticancer effect. ashpublications.org However, for other types (ASNS-positive), glutaminase activity appears to be necessary for durable anticancer activity in vivo. nih.gov

Structural Biology and Conformational Dynamics of this compound

The structure of this compound is a key determinant of its function and stability. The core enzyme is derived from E. coli and has a well-defined three-dimensional structure that is essential for its catalytic activity. The addition of PEG molecules alters its physical properties without compromising its enzymatic function.

Tetrameric Enzyme Structure Derived from E. coli

The L-asparaginase enzyme in this compound is a tetramer, meaning it is composed of four identical subunits. rxlist.comfda.gov Each of these subunits has a molecular weight of approximately 34.5 kDa. fda.gov The tetrameric assembly is crucial for the enzyme's stability and activity. The active sites of the enzyme are located within this tetrameric structure.

Structural Stability and Oligomeric State of the Pegylated Conjugate

This compound is created by covalently attaching multiple strands of monomethoxypolyethylene glycol (mPEG) to the L-asparaginase enzyme. rxlist.comfda.gov Specifically, approximately 31 to 39 molecules of SC-PEG, each with a molecular weight of about 5 kDa, are linked to one molecule of L-asparaginase. fda.gov This pegylation results in a total molecular mass of approximately 313 kDa for the this compound conjugate. hres.ca The linkage is achieved through a succinimidyl carbonate (SC) linker, which forms a stable carbamate (B1207046) bond with the lysine (B10760008) residues on the surface of the enzyme. rxlist.comfda.govaap.org This SC linker is more hydrolytically stable compared to the linkers used in earlier generations of pegylated asparaginases, contributing to the longer half-life of this compound. bccancer.bc.canih.gov The extensive pegylation significantly alters the hydrodynamic properties of the enzyme, shielding it from the immune system and proteolytic degradation, which in turn increases its structural stability and prolongs its circulation time in the body. researchgate.netgoogle.com While pegylation generally enhances stability, it can sometimes affect the enzyme's ability to form its active tetrameric structure. biorxiv.org However, the pegylation strategy for this compound is designed to preserve the essential oligomeric state and catalytic function of the enzyme.

PropertyDescription
Enzyme Source Escherichia coli L-asparaginase II wikipedia.orgcancer.gov
Enzymatic Reaction Deamidation of L-asparagine to L-aspartic acid and ammonia bccancer.bc.cafda.govaap.org
Secondary Activity Glutaminase activity (hydrolysis of L-glutamine) ashpublications.orgaacrjournals.org
Core Enzyme Structure Tetramer of four identical 34.5 kDa subunits rxlist.comfda.gov
Pegylation Conjugation with 31-39 molecules of ~5 kDa mPEG fda.gov
Linker Succinimidyl carbonate (SC) linker forming a stable carbamate bond rxlist.comfda.govaap.org
Total Molecular Weight Approximately 313 kDa hres.ca

Pegylation Chemistry and Its Influence on this compound Functionality

The functionality of this compound is intrinsically linked to its specific pegylation chemistry, which involves a stable linker and the strategic attachment of polyethylene glycol (PEG) moieties. cancercareontario.cabccancer.bc.ca

Succinimidyl Carbonate (SC) Linker Chemistry and Attachment to Lysine Residues

The synthesis of this compound utilizes a succinimidyl carbonate (SC) linker to covalently attach monomethoxypolyethylene glycol (mPEG) to the L-asparaginase enzyme. hres.ca This reaction specifically targets the primary amine groups of lysine residues on the surface of the enzyme, as well as the N-terminal amine group. hres.cawiley-vch.de The SC linker chemistry results in the formation of a highly stable urethane (B1682113) (carbamate) bond between the PEG moiety and the enzyme. drug-dev.com This conjugation process is a significant advancement in biopharmaceutical engineering, creating a stable and effective therapeutic agent. Approximately 31 to 39 molecules of SC-PEG, each with a molecular weight of about 5 kDa, are attached to each tetrameric L-asparaginase molecule.

Impact of Polyethylene Glycol (PEG) Moiety Characteristics on Enzyme Stability

The covalent attachment of multiple polyethylene glycol (PEG) chains to the L-asparaginase enzyme profoundly influences its stability and pharmacokinetic properties. drugbank.comresearchgate.net This process, known as PEGylation, creates a hydrophilic shield around the protein. nih.govacs.org

Key impacts of the PEG moiety include:

Increased Hydrodynamic Size: The PEG chains significantly increase the hydrodynamic radius of the enzyme, making it less susceptible to renal clearance and proteolytic degradation.

Reduced Immunogenicity: The PEG shield masks antigenic sites on the enzyme surface, thereby reducing the likelihood of an immune response and the formation of neutralizing antibodies. drugbank.comnih.gov

FeatureDescriptionReference
PEG Moiety Monomethoxypolyethylene glycol (mPEG) drugbank.com
Linker Succinimidyl Carbonate (SC) drugbank.com
Attachment Site Lysine residues on L-asparaginase
Resulting Bond Urethane (carbamate)
Effect Increased half-life, reduced immunogenicity, enhanced stability drugbank.comresearchgate.net

Hydrolytic Stability of SC Linkages Compared to Other Linkers (e.g., Succinimidyl Succinate)

A critical innovation in the design of this compound is the use of a succinimidyl carbonate (SC) linker, which offers superior hydrolytic stability compared to earlier generation linkers, such as succinimidyl succinate (B1194679) (SS). nih.gov

The SS linker, used in its predecessor pegaspargase (B1176633), forms an ester linkage between the PEG moiety and the enzyme. drug-dev.comnih.gov This ester bond is susceptible to hydrolysis in the bloodstream, leading to the premature "shedding" of PEG molecules from the enzyme. nih.govacs.org This degradation can reduce the drug's efficacy and half-life. nih.gov

In contrast, the SC linker in this compound forms a urethane (carbamate) bond. drug-dev.com This urethane linkage is significantly more resistant to hydrolysis under physiological conditions. nih.govnih.gov This enhanced stability prevents the premature release of the PEG chains, ensuring a more sustained and predictable therapeutic effect. nih.govresearchgate.net The greater stability of the SC linker is a key factor contributing to the extended half-life of this compound. bccancer.bc.canih.gov

Linker TypeBond FormedHydrolytic StabilityAssociated ProductReference
Succinimidyl Carbonate (SC) Urethane (Carbamate)HighThis compound drug-dev.com
Succinimidyl Succinate (SS) EsterLow (prone to hydrolysis)Pegaspargase drug-dev.comnih.gov

Preclinical Pharmacokinetics and Pharmacodynamics of Calaspargase Pegol

Asparagine Depletion Profiles in Preclinical Models

A primary measure of the efficacy of asparaginase (B612624) therapy is the extent and duration of asparagine depletion. Preclinical studies have been instrumental in characterizing these profiles for calaspargase pegol.

In preclinical in vivo studies, this compound has demonstrated the ability to induce rapid, complete, and sustained depletion of plasma asparagine. Following administration in animal models, plasma asparagine levels have been shown to fall below the limit of quantification. For instance, in a study involving AML45-luc tumor-bearing mice, this compound effectively depleted plasma asparagine. This prolonged depletion is a key characteristic of the molecule, attributed to its enhanced stability.

While asparaginase itself does not significantly cross the blood-brain barrier, the depletion of plasma asparagine leads to a subsequent reduction in cerebrospinal fluid (CSF) asparagine levels. Preclinical pharmacodynamic assessments have measured asparagine concentrations in the CSF. Following the administration of this compound, mean CSF asparagine concentrations in animal models decreased significantly. For example, mean CSF asparagine concentrations dropped from a pretreatment level of 0.8 µg/mL to 0.2 µg/mL by day 4 and remained at this reduced level 25 days after a single dose.

Enzyme Activity Profiles in Biological Matrices (Preclinical)

The pharmacokinetics of this compound are evaluated by measuring its enzymatic activity in plasma over time.

In research settings, the activity of asparaginase in plasma is determined using coupled enzyme kinetic reaction assays. These methods measure the rate at which the enzyme catalyzes the conversion of L-asparagine to L-aspartic acid and ammonia (B1221849). A serum trough asparaginase activity of ≥0.1 units/mL is generally considered a surrogate measure for efficacy, as it correlates with the depletion of asparagine in both serum and CSF.

Comparative Preclinical Pharmacokinetic and Pharmacodynamic Properties with Other Asparaginases

This compound was developed to improve upon existing asparaginase therapies, and comparative preclinical studies have been essential in highlighting its distinct properties.

This compound is distinguished from other pegylated asparaginases, such as pegaspargase (B1176633), by the use of a more stable succinimidyl carbonate (SC) linker to attach the polyethylene (B3416737) glycol (PEG) moiety to the enzyme. This structural difference results in a significantly longer half-life. Preclinical studies have shown that this compound has a half-life that is approximately 2.5 to 3 times longer than that of pegaspargase. This extended half-life leads to a more prolonged period of asparaginase activity and, consequently, a longer duration of asparagine depletion from a single dose.

Interactive Data Table: Comparative Half-Life in Preclinical Models

Compound Linker Chemistry Approximate Half-Life Multiplier (vs. Pegaspargase)
This compound Succinimidyl Carbonate (SC) 2.5 - 3x
Pegaspargase Succinimidyl Succinate (B1194679) (SS) 1x

Comparative Analysis of Asparagine Depletion Duration

The efficacy of asparaginase-based therapies is fundamentally linked to the extent and duration of asparagine depletion in the bloodstream. Preclinical and clinical studies have focused on comparing the pharmacodynamic profiles of different asparaginase formulations to determine their ability to maintain therapeutic levels of asparagine suppression. This compound was developed with a more stable linker compared to its predecessor, pegaspargase, with the goal of extending its enzymatic activity and, consequently, the period of asparagine depletion.

Research findings from comparative studies illustrate a significant difference in the duration of asparagine depletion between this compound and pegaspargase. In the Children's Oncology Group (COG) study AALL07P4, a direct comparison of the two drugs was conducted in patients with high-risk B-cell acute lymphoblastic leukemia (ALL). Following a single dose during the induction phase of treatment, plasma asparagine levels were monitored. The results demonstrated that this compound leads to a substantially longer period of complete asparagine depletion. Patients receiving this compound maintained undetectable plasma asparagine levels for 18 days, whereas those treated with pegaspargase had undetectable levels for 11 days.

Table 1: Duration of Undetectable Plasma Asparagine Levels
CompoundDuration of Undetectable Plasma Asparagine
This compound18 days
Pegaspargase11 days
Data derived from the COG AALL07P4 study.

Further evidence supporting the extended duration of action for this compound comes from studies using serum asparaginase activity as a surrogate marker for asparagine depletion. A serum asparaginase activity level of ≥ 0.1 IU/mL is considered therapeutic and correlates with complete asparagine depletion. The DFCI 11-001 trial compared this compound administered every three weeks with pegaspargase administered every two weeks. Measurements taken after the induction dose showed that while a high percentage of patients in both groups maintained therapeutic levels at earlier time points, a significant difference emerged by day 25. At this point, 88% of patients in the this compound group still had serum asparaginase activity ≥ 0.1 IU/mL, compared to only 17% in the pegaspargase group. This finding underscores the longer half-life and sustained enzymatic activity of this compound.

Table 2: Percentage of Patients with Therapeutic Serum Asparaginase Activity (≥ 0.1 IU/mL) Post-Induction Dose
Time PointThis compound (%)Pegaspargase (%)
Day 4>95%>95%
Day 11>95%>95%
Day 18>95%>95%
Day 2588%17%
Data derived from the DFCI 11-001 study.

Collectively, these research findings consistently demonstrate that this compound achieves a significantly longer duration of asparagine depletion compared to pegaspargase. This prolonged pharmacodynamic effect is a direct result of the enhanced stability of the molecule, allowing for sustained enzymatic activity.

Cellular and Molecular Mechanisms of Action of Calaspargase Pegol

Asparagine Depletion and Its Downstream Cellular Consequences

The fundamental principle behind the efficacy of calaspargase pegol lies in exploiting a metabolic vulnerability of certain cancer cells, particularly those of acute lymphoblastic leukemia (ALL). ontosight.aipatsnap.com The L-asparaginase component of the drug catalyzes the hydrolysis of circulating L-asparagine into L-aspartic acid and ammonia (B1221849). drugbank.combccancer.bc.camp.pl This enzymatic action effectively depletes the extracellular supply of L-asparagine. cancercareontario.cadrugbank.com

While most normal cells can synthesize their own L-asparagine using the enzyme asparagine synthetase, many leukemic cells lack sufficient levels of this enzyme. ontosight.aipatsnap.combccancer.bc.ca Consequently, these malignant cells are dependent on external sources of L-asparagine for their survival and proliferation. bccancer.bc.caiiarjournals.org The depletion of this essential amino acid leads to a state of metabolic starvation in the cancerous cells, triggering a cascade of events that culminates in cell death. patsnap.com

L-asparagine is a crucial building block for the synthesis of proteins. drugbank.combccancer.bc.ca The deprivation of this amino acid directly and rapidly inhibits protein synthesis in asparagine-dependent cells. cancercareontario.capatsnap.comiiarjournals.org Without an adequate supply of L-asparagine, the cellular machinery for protein production is halted, as the translation of messenger RNA (mRNA) into polypeptide chains cannot proceed past asparagine codons. drugbank.comcore.ac.uk Research using reticulocyte lysates demonstrated that asparaginase (B612624) creates a block in polypeptide chain elongation, which is the primary inhibitory effect. core.ac.uk Studies on lymphoma cells have confirmed that asparagine depletion leads to a swift and significant decline in protein synthesis. aacrjournals.org

Table 1: Research Findings on Asparagine Depletion and Protein Synthesis
Cell Type/System StudiedKey FindingReference
Lymphoma CellsAsparagine depletion caused a rapid, biphasic decline in protein synthesis. aacrjournals.org
Reticulocyte LysatesAsparaginase-induced asparagine deprivation blocks polypeptide chain elongation. core.ac.uk
General (Leukemic Cells)Depletion of asparagine leads to inhibition of protein synthesis, which is the primary mechanism of action. patsnap.comkarger.com

The inhibition of protein synthesis has a direct downstream effect on the synthesis of nucleic acids. karger.com The production of proteins, including enzymes essential for DNA replication and transcription, is a prerequisite for DNA and RNA synthesis. karger.com Therefore, the halt in protein production leads to a secondary inhibition of DNA and RNA synthesis. cancercareontario.cadrugbank.commp.plmedchemexpress.com

Research has shown a specific temporal sequence of this inhibition. Following the decline in protein synthesis, the rate of DNA synthesis decreases. aacrjournals.org Subsequently, the synthesis of various types of RNA is inhibited, with studies in mouse lymphomas indicating that ribosomal RNA (rRNA) synthesis is affected first, followed by messenger RNA (mRNA) and, finally, transfer RNA (tRNA). aacrjournals.orgkarger.com Autoradiographic studies using labeled precursors for DNA (thymidine) and RNA (uridine) have visually confirmed the depressed incorporation of these molecules in leukemic cells treated with L-asparaginase. karger.com

Cell Cycle Arrest Mechanisms in Asparagine-Depleted Cells

L-asparaginase is considered a cell-cycle-specific agent, primarily affecting cells in the G1 (Gap 1) phase. bccancer.bc.ca By depriving cells of asparagine, the drug prevents them from progressing through the cell cycle, leading to arrest. nih.gov Multiple studies have demonstrated that asparagine depletion causes cells to accumulate in the G0/G1 phase, effectively blocking their entry into the S (synthesis) phase, where DNA replication occurs. nih.govashpublications.orgnih.gov

In murine leukemia cells, G1 phase arrest was observed to occur before the onset of DNA fragmentation and apoptosis. nih.gov Similarly, in studies on human leukemia cells, L-asparaginase was found to block the transition from G1 to the S phase. ashpublications.org This arrest is mechanistically linked to the reduction of key cell cycle regulatory proteins, such as Cyclin D, as observed in chronic myeloid leukemia cells. oncotarget.com While G1 arrest is the most commonly reported finding, some research in other cancer cell lines has noted arrest at the G2/M phase. consensus.app

Table 2: Research Findings on L-Asparaginase and Cell Cycle Arrest
Cell Line/ModelPhase of Cell Cycle ArrestAssociated FindingsReference
Murine Leukemia (L5178Y)G1 PhaseArrest occurred prior to DNA degradation. nih.gov
Human Leukemia CellsG1 PhaseBlocked entry of cells into the S phase. ashpublications.org
Burkitt Lymphoma LinesG0/G1 PhaseInhibited cell proliferation. nih.gov
Chronic Myeloid Leukemia (K562)G1 PhaseAssociated with a reduction in Cyclin D. oncotarget.com

Induction of Apoptosis and Programmed Cell Death Pathways

The culmination of asparagine starvation, inhibition of macromolecular synthesis, and cell cycle arrest is the induction of apoptosis, or programmed cell death. cancercareontario.capatsnap.com This is the ultimate mechanism by which this compound eliminates leukemic cells. bccancer.bc.ca The process of apoptosis is characterized by distinct morphological and biochemical changes, including the fragmentation of chromosomal DNA. nih.gov

The specific molecular pathways leading to apoptosis are complex. In some chronic myeloid leukemia cells, the apoptotic process is at least partially dependent on the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. oncotarget.comnih.gov More intricate mechanisms have been identified in acute lymphoblastic leukemia cells, where L-asparaginase has been shown to induce the release of calcium ions (Ca2+) from the endoplasmic reticulum (ER). frontiersin.org This event triggers a signaling cascade involving the activation of calpain-1 and caspases-3 and -12, leading to cell death. frontiersin.orgnih.gov It has also been noted that in some contexts, L-asparaginase can induce a cellular self-preservation process called autophagy alongside apoptosis. nih.govoncotarget.com

Mechanisms of Cellular Resistance to Asparaginase Activity in Preclinical Research

Despite the effectiveness of asparaginase-based therapies, some cancer cells can develop resistance, posing a significant clinical challenge. iiarjournals.orgibmc.msk.ru This resistance often arises from the cancer cells' ability to overcome the metabolic stress induced by asparagine depletion. patsnap.com

A primary mechanism of resistance is the upregulation of asparagine synthetase (ASNS) by cancer cells. ibmc.msk.ruresearchgate.netnih.gov ASNS is the enzyme responsible for the endogenous synthesis of L-asparagine from L-aspartic acid and L-glutamine. patsnap.comresearchgate.net Cancer cells that can increase the expression and activity of ASNS are able to produce their own asparagine, thereby circumventing the effects of its depletion from the bloodstream. nih.govphysiology.org

Numerous preclinical studies have established a strong correlation between elevated ASNS levels and resistance to L-asparaginase. nih.govdovepress.com

Induction of Resistance: Research has shown that experimentally overexpressing the ASNS gene in asparaginase-sensitive leukemia cells renders them resistant to the drug. dovepress.com

Reversal of Resistance: Conversely, downregulating the expression of ASNS in resistant cells can restore their sensitivity to asparaginase. dovepress.com

However, the link is not universal across all subtypes of leukemia. For instance, studies have found a significant correlation between high ASNS expression and resistance in TEL-AML1–negative ALL, but not in TEL-AML1–positive ALL. ashpublications.orgnih.gov This indicates that while ASNS upregulation is a critical resistance mechanism, other pathways can also contribute to asparaginase resistance in certain contexts. nih.gov

Intrinsic and Acquired Resistance Pathways

The efficacy of this compound, a form of L-asparaginase, in treating acute lymphoblastic leukemia (ALL) can be compromised by both intrinsic and acquired resistance in leukemic cells. nih.gov Understanding these resistance mechanisms is crucial for improving therapeutic outcomes.

A primary mechanism of resistance involves the upregulation of asparagine synthetase (ASNS), the enzyme responsible for the endogenous synthesis of asparagine. nih.govmdpi.com While leukemic cells are often deficient in ASNS, making them reliant on external asparagine, some cells can increase ASNS expression, thereby overcoming the asparagine depletion caused by this compound. nih.govnih.gov This upregulation can be a response to the amino acid deprivation itself, where stress response pathways, such as those involving the activating transcription factor 4 (ATF4), are activated. ashpublications.orgtandfonline.com ATF4 can, in turn, induce the expression of ASNS and other genes that promote cell survival under stress. ashpublications.orgiu.edu The methylation status of the ASNS promoter also plays a significant role; hypomethylation of the promoter is associated with higher ASNS expression and resistance. ashpublications.orgnih.gov

Another layer of resistance is conferred by the tumor microenvironment. iu.edu For instance, bone marrow-derived mesenchymal stromal cells can express high levels of ASNS and secrete asparagine, which can then be utilized by leukemic cells, rendering them resistant to asparaginase therapy. iu.edunih.gov

Beyond asparagine metabolism, other pathways contribute to resistance. The loss of huntingtin associated protein 1 (HAP1) has been identified as a novel mechanism of resistance. spandidos-publications.comashpublications.org HAP1 is involved in mediating endoplasmic reticulum (ER) calcium release, and its absence prevents the rise in intracellular calcium that is necessary for apoptosis induction by L-asparaginase. ashpublications.org This leads to the downregulation of the Ca2+-dependent calpain-1-Bid-caspase-3/12 apoptotic pathway. ashpublications.org

Activation of pro-survival signaling pathways can also confer resistance. For example, the Wnt signaling pathway has been implicated in protecting leukemic cells from asparaginase-induced cytotoxicity. nih.gov Additionally, processes like autophagy can be enhanced in resistant cells, providing a protective mechanism against the metabolic stress induced by asparagine deprivation. thno.org The overexpression of anti-apoptotic proteins, such as BCL-2, is another factor that can contribute to pan-resistance against various chemotherapeutic agents, including asparaginase. iiarjournals.org

Recent research has also pointed to the role of specific genes and signaling pathways in mediating resistance. For example, the amino acid transporter SLC7A11 has been identified as a response gene to L-asparaginase treatment, and its basal expression level correlates with resistance. ashpublications.org Furthermore, the RAS/MAPK signaling pathway can circumvent L-asparaginase-induced cell death, and its inhibition can potentiate the effects of asparaginase. tandfonline.comresearchgate.net

The development of neutralizing antibodies against the L-asparaginase enzyme itself is a form of acquired resistance that limits the drug's efficacy. nih.govspandidos-publications.com While this compound is designed to have reduced immunogenicity compared to its non-pegylated counterparts, the potential for antibody formation still exists. nih.govcancercareontario.ca

Table 1: Key Pathways and Molecules in this compound Resistance

Category Pathway/Molecule Role in Resistance References
Metabolic Adaptation Asparagine Synthetase (ASNS) Upregulation leads to endogenous asparagine synthesis, counteracting drug-induced depletion. nih.govnih.govmdpi.com
Activating Transcription Factor 4 (ATF4) Induces expression of ASNS and other stress response genes. ashpublications.orgtandfonline.comiu.edu
SLC7A11 Amino acid transporter with basal expression correlating with resistance. ashpublications.org
Glutamine Synthetase Increased expression in bone marrow adipocytes protects leukemic cells. nih.gov
Signaling Pathways Wnt Pathway Activation protects leukemic cells from asparaginase-induced cytotoxicity. nih.gov
RAS/MAPK Pathway Circumvents L-asparaginase-induced cell death. tandfonline.comresearchgate.net
PI3K/AKT/mTOR Pathway Inhibition of this pathway is linked to autophagy-mediated resistance. thno.org
Apoptosis Regulation Huntingtin Associated Protein 1 (HAP1) Loss prevents calcium-mediated apoptosis. spandidos-publications.comashpublications.org
BCL-2 Overexpression provides a general block in apoptosis. iiarjournals.org
Calpain-1-Bid-caspase-3/12 Pathway Downregulated upon HAP1 loss, leading to reduced apoptosis. ashpublications.org
Cellular Processes Autophagy Enhanced in resistant cells as a protective mechanism. thno.org
Immunological Neutralizing Antibodies Inactivate the L-asparaginase enzyme. nih.govspandidos-publications.com

| Microenvironment | Mesenchymal Stromal Cells | Secrete asparagine, protecting leukemic cells. | iu.edunih.gov |

Table 2: Investigated Compounds in Resistance Studies

Compound Name
L-asparaginase
Asparagine
Glutamine
Aspartic acid
Ammonia
Sulfasalazine
BAPTA-AM
Venetoclax
Cobimetinib
Puromycin
S55746
S63845
Ara-C

Immunological Aspects of Calaspargase Pegol at the Mechanistic Level

General Principles of Immunogenicity of Pegylated Proteins in Research

The conjugation of PEG to a protein is intended to create a hydrophilic shield around the molecule. nih.gov This shield can mask the protein's surface epitopes, which are the specific sites that antibodies recognize and bind to. creativepegworks.comacs.org This masking effect is a primary mechanism by which PEGylation reduces the immunogenicity of the protein core. nih.govcreativepegworks.com

The attachment of PEG chains to a protein's surface creates a physical barrier, a phenomenon known as steric hindrance. acs.orgresearchgate.netrsc.org This barrier physically blocks the access of immune cells and antibodies to the antigenic sites on the protein. creativepegworks.comacs.org The size and density of the PEG chains are critical factors; larger or more numerous PEG molecules can provide more effective shielding. acs.orgrsc.org By masking these epitopes, PEGylation can prevent the initiation of an immune response against the protein component of the drug. creativepegworks.comfrontiersin.org Research has shown that PEGylation can effectively reduce the recognition of the protein by the immune system, thereby lowering the risk of anti-drug antibody (ADA) formation against the protein itself. checkrare.comcreativepegworks.com

Despite its general classification as a non-immunogenic substance, evidence from both animal studies and human clinical trials has shown that PEG itself can be immunogenic. jst.go.jpresearchgate.net The immune system can generate antibodies specifically targeting the PEG polymer. nih.govjst.go.jp These anti-PEG antibodies can be pre-existing in some individuals due to prior exposure to PEG in consumer products like cosmetics and foods, or they can be induced by treatment with a PEGylated therapeutic. acs.orgyoutube.com The formation of anti-PEG antibodies can lead to accelerated clearance of the PEGylated drug from the bloodstream and, in some cases, hypersensitivity reactions. leadinglifetechnologies.comnih.gov The immunogenicity of PEG appears to be influenced by factors such as the size of the PEG molecule and its structure (linear versus branched). nih.govdovepress.com

Mechanistic Insights into Anti-Drug Antibody Formation against Calaspargase Pegol

The development of anti-drug antibodies (ADAs) against this compound can involve immune responses against either the asparaginase (B612624) enzyme or the PEG moiety. researchgate.net These immune responses are primarily humoral, meaning they involve the production of antibodies by B cells. youtube.com

The humoral immune response to PEGylated proteins can involve the production of different classes of antibodies, primarily Immunoglobulin M (IgM) and Immunoglobulin G (IgG). jst.go.jpleadinglifetechnologies.com

IgM: This is typically the first antibody class to be produced in response to a new antigen. nih.gov In the context of PEGylated drugs, anti-PEG IgM has been associated with the "accelerated blood clearance" (ABC) phenomenon, where subsequent doses of the drug are cleared from circulation much more rapidly than the first dose. nih.govjst.go.jp This rapid clearance is often mediated by the activation of the complement system. jst.go.jpleadinglifetechnologies.com

IgG: This antibody class is produced later in the immune response and is associated with immunological memory. nih.gov The presence of anti-PEG IgG can also contribute to reduced drug efficacy and may be involved in hypersensitivity reactions. leadinglifetechnologies.comnih.gov In some patients, pre-existing anti-PEG IgG antibodies have been detected, which can impact the initial response to treatment. uu.nl

In a study involving patients treated with this compound, 15% of evaluable patients developed ADAs. fda.gov Of these patients, a significant majority (14 out of 15) tested positive for anti-PEG antibodies, highlighting the importance of the immune response to the PEG component. fda.gov

Several factors related to the drug's composition can influence the likelihood and nature of an antibody response.

FactorInfluence on Immunogenicity
PEG Size Higher molecular weight PEGs have been associated with a greater potential for inducing anti-PEG antibody responses and hypersensitivity reactions. nih.govdovepress.com
PEG Structure Branched PEG structures may offer more effective immune shielding compared to linear PEGs. youtube.comnih.gov
Linker Chemistry The chemical bond used to attach PEG to the protein can also be immunogenic. For instance, antibodies against the succinate (B1194679) linker used in some PEGylated asparaginase products have been observed in patients who experienced hypersensitivity reactions. leadinglifetechnologies.com this compound utilizes a succinimidyl carbonate linker, which is designed to be more stable than the succinimidyl succinate linker found in pegaspargase (B1176633). researchgate.netnih.gov This difference in linker chemistry may influence the immunogenic profile of the drug.
Protein Immunogenicity The inherent immunogenicity of the protein itself is a key factor. jst.go.jp Since this compound is derived from E. coli, the asparaginase enzyme is foreign to the human body and can elicit an immune response. nih.govresearchgate.net

Strategies for Mitigating Immunogenicity in Protein Engineering

Given the challenges posed by immunogenicity, various protein engineering strategies are being explored to create less immunogenic versions of therapeutic enzymes like asparaginase. nih.govresearchgate.net

Epitope Removal: This approach involves identifying and modifying the specific regions (epitopes) on the protein surface that are recognized by the immune system. frontiersin.orgmdpi.com By altering the amino acid sequence in these areas, the protein can be made less "visible" to B cells and T cells, thereby reducing the likelihood of an immune response. mdpi.comencyclopedia.pub

Glycosylation: The attachment of sugar chains (glycans) to the protein surface, a process known as glycosylation, can also mask epitopes and reduce immunogenicity. frontiersin.orgmdpi.com This strategy mimics a natural process used by the body to modify its own proteins.

Directed Evolution and Rational Design: These techniques use computational and laboratory methods to create and screen large numbers of protein variants to identify those with improved properties, such as reduced immunogenicity and enhanced stability, without compromising therapeutic activity. researchgate.netencyclopedia.pub

Encapsulation: Another approach involves enclosing the enzyme within a protective carrier, such as a red blood cell. This strategy, used in the development of eryaspase, aims to shield the foreign enzyme from the patient's immune system while still allowing it to perform its therapeutic function. nih.gov

Protein Re-surfacing: This technique involves making extensive modifications to the surface residues of a protein to eliminate potential antibody binding sites. frontiersin.org This can be a more comprehensive approach than targeting only a few predicted epitopes. frontiersin.org

These innovative engineering strategies hold promise for developing next-generation biotherapeutics with improved safety and efficacy profiles.

Biotechnological Production and Characterization of Calaspargase Pegol

Recombinant Expression Systems for L-Asparaginase

The foundation of calaspargase pegol production lies in the efficient synthesis of its core component, L-asparaginase. Recombinant DNA technology is employed to produce large quantities of this enzyme.

Escherichia coli is a widely used host for the production of recombinant proteins, including L-asparaginase. mdpi.comscielo.br Two forms of L-asparaginase, type I and type II, are found in E. coli. encyclopedia.pub L-asparaginase type II is the form with significant anti-tumor activity and is the basis for therapeutic preparations. ua.pt The primary advantages of using E. coli include its rapid growth kinetics, the ability to achieve high cell densities, and the availability of inexpensive culture media components. mdpi.comencyclopedia.pub Furthermore, the genetic makeup of E. coli is well-understood, making it relatively easy to manipulate for protein expression. nih.gov

Several strains of E. coli have been developed to optimize recombinant protein production. mdpi.comencyclopedia.pub The BL21(DE3) strain and its derivatives are particularly popular for this purpose. encyclopedia.pub These strains are engineered to enhance protein expression and can include modifications to facilitate proper protein folding or to control the expression of potentially toxic proteins. mdpi.comencyclopedia.pub For instance, some strains are designed for secretory production, where the enzyme is transported out of the cell into the culture medium, which can simplify subsequent purification steps. mdpi.com However, a notable drawback of the E. coli system is its tendency to accumulate proteins as insoluble aggregates known as inclusion bodies, which requires additional steps to refold the protein into its active form. nih.govfrontiersin.org

Table 1: Comparison of E. coli Strains for Recombinant L-Asparaginase Production

Strain Key Characteristics Advantages for L-Asparaginase Production
BL21(DE3) Deficient in Lon and OmpT proteases. Reduces degradation of the recombinant protein. mdpi.com
ArcticExpress(DE3) Co-expresses chaperonins from a psychrophilic bacterium. Improves protein folding at low temperatures. encyclopedia.pub
Turner(DE3) Allows for adjustable levels of T7 lysozyme (B549824) expression. Provides tight control over protein expression levels. encyclopedia.pub
C43(DE3) Specialized for the expression of toxic proteins. Can enhance the yield of proteins that may be toxic to the host cell. encyclopedia.pub

To maximize the yield of recombinant L-asparaginase, the production process is carefully optimized. Fed-batch cultivation is a widely used strategy to achieve high cell densities and, consequently, high protein yields. scielo.brnih.gov This technique involves the controlled feeding of nutrients to the culture, which prevents the accumulation of inhibitory byproducts and maintains optimal growth conditions. austinpublishinggroup.com

In a typical fed-batch process for L-asparaginase production, an initial batch phase allows the E. coli culture to grow to a certain density. austinpublishinggroup.com Subsequently, a feeding solution containing a carbon source like glucose is added at a controlled rate to sustain growth and protein expression. austinpublishinggroup.com The timing of induction, where the expression of the L-asparaginase gene is initiated (often by adding Isopropyl β-D-1-thiogalactopyranoside - IPTG), is a critical parameter that is optimized to maximize volumetric activity. nih.gov Studies have shown that different feeding strategies, such as exponential feeding or DO-stat (dissolved oxygen-stat) feeding, can significantly impact the final yield of the enzyme. nih.govacs.orgresearcher.life For example, a DO-stat feeding strategy, where the feed rate is controlled to maintain a constant dissolved oxygen level, has been shown to achieve high enzyme activities. acs.orgresearcher.life

Table 2: Research Findings on Fed-Batch Cultivation for L-Asparaginase Production

Study Focus Key Findings Reference
Exponential Feeding Strategy Maintained a specific growth rate of 0.3 h⁻¹, achieving a maximum volumetric activity of 8.7 x 10⁵ units/L. nih.gov
DO-Stat Feeding Strategy Resulted in enzyme activities of approximately 98,000 U/L. acs.orgresearcher.life
Glucose Feeding Rate A feeding rate of 0.5 g glucose/g DCW/h in the growth phase and 0.25 g glucose/g DCW/h in the production phase led to a four-fold higher production compared to batch culture. austinpublishinggroup.com

Purification Methodologies for Research-Grade this compound

After production, the L-asparaginase enzyme must be purified to a high degree before it can be PEGylated to create this compound. The purification process for research-grade material often involves multiple steps to remove host cell proteins and other impurities.

Aqueous biphasic systems (ABS) represent a promising and cost-effective method for the initial purification of L-asparaginase. frontiersin.orgtandfonline.com These systems are formed by mixing two immiscible aqueous solutions, typically a polymer (like polyethylene (B3416737) glycol) and a salt (such as sodium sulfate (B86663) or citrate), which separate into two distinct phases. scielo.brresearchgate.net The target protein can be selectively partitioned into one of the phases, effectively separating it from many contaminants. frontiersin.org

The efficiency of purification using ABS can be enhanced by the addition of adjuvants like ionic liquids. researchgate.net Research has demonstrated that a polymer/salt-based ABS can be used to purify periplasmic L-asparaginase from E. coli. frontiersin.orgresearchgate.net While ABS can be a valuable initial step, it often needs to be combined with other high-resolution techniques, such as chromatography, to achieve the purity required for pharmaceutical applications. frontiersin.org

Table 3: Example of an Aqueous Biphasic System for L-Asparaginase Purification

System Components Target Protein Location Reported Purification Factor
Polyethylene glycol (PEG) / Citrate - 20.09-fold
Ethanol Precipitation followed by Gel Filtration - 5.52-fold

Analytical Techniques for Structural and Functional Characterization in Research

A suite of analytical techniques is essential to ensure the quality, consistency, and efficacy of the final this compound product. These methods are used to characterize both the L-asparaginase enzyme and the final PEGylated conjugate.

The process of PEGylation, where PEG molecules are attached to the L-asparaginase enzyme, must be carefully controlled and monitored. lcms.cz The efficiency of this process and the integrity of the resulting conjugate are critical quality attributes. lcms.cz

Several analytical techniques are employed to assess these attributes:

Size-Exclusion Chromatography (SEC): This technique separates molecules based on their size. lcms.cz It can be used to distinguish between the un-PEGylated protein, free PEG, and the PEGylated conjugate, providing information on the extent of PEGylation. lcms.cz

High-Performance Liquid Chromatography (HPLC): HPLC methods, particularly when coupled with detectors like a charged aerosol detector (CAD) or mass spectrometry (MS), are powerful tools for characterizing PEGylated proteins. chromatographyonline.comnih.gov HPLC-MS can provide accurate molecular weight information and determine the degree of PEGylation. nih.gov

Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS are used to determine the molecular mass distribution and the PEG-to-protein ratio. quality-assistance.com Electrospray ionization (ESI) coupled with liquid chromatography and mass spectrometry (LC/MS) is also a valuable method for analyzing PEGylated proteins. enovatia.com

Peptide Mapping: This technique involves digesting the protein into smaller peptides, which are then analyzed, often by UPLC-UV/MS, to identify the specific sites on the protein where PEG has been attached. quality-assistance.com

Table 4: Analytical Techniques for this compound Characterization

Technique Parameter Assessed
Size-Exclusion Chromatography (SEC) Separation of PEGylated and un-PEGylated protein; assessment of aggregation. lcms.cz
HPLC with Charged Aerosol Detection (CAD) Quantification of free PEG and PEGylated protein. chromatographyonline.comquality-assistance.com
Mass Spectrometry (MALDI-TOF, ESI-MS) Determination of molecular weight, degree of PEGylation, and conjugate heterogeneity. nih.govquality-assistance.com
Peptide Mapping (UPLC-UV/MS) Identification of PEGylation sites. quality-assistance.com

Enzyme Kinetic Assays and Activity Determination

The enzymatic function of this compound is central to its biochemical activity. It operates by catalyzing the hydrolysis of the amino acid L-asparagine into L-aspartic acid and ammonia (B1221849). bccancer.bc.cafrontiersin.org This targeted depletion of extracellular L-asparagine is the basis of its mechanism. bccancer.bc.cafda.gov

The assessment of this compound's potency and pharmacodynamic effect relies on specific enzyme kinetic assays and activity determination methods. The cornerstone of this evaluation is the measurement of serum asparaginase (B612624) activity (SAA), which serves as a reliable surrogate for monitoring the depletion of asparagine. nih.govcanjhealthtechnol.ca A consensus therapeutic threshold has been established at a nadir SAA level of 0.1 IU/mL or greater to ensure complete asparagine depletion. nih.gov Pharmacokinetic assessments of this compound are typically conducted by measuring plasma asparaginase activity through a coupled enzymatic assay. fda.gov In parallel, the pharmacodynamic response is quantified by measuring asparagine concentrations in plasma and cerebrospinal fluid (CSF) using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). fda.gov

Detailed Research Findings

Clinical research has focused on quantifying the duration and level of enzymatic activity following administration. One pivotal study demonstrated that 99% of the 124 participants maintained nadir serum asparaginase activity above the therapeutic threshold of 0.1 U/mL at weeks 6, 12, 18, 24, and 30. aetna.comnih.gov

Further comparative studies have elucidated the distinct kinetic profile of this compound relative to other pegylated asparaginases, such as pegaspargase (B1176633). A key differentiator is the linker chemistry; this compound utilizes a succinimidyl carbonate (SC) linker to attach monomethoxypolyethylene glycol (mPEG) to the L-asparaginase enzyme. fda.gov This SC linker forms a more hydrolytically stable urethane (B1682113) bond compared to the succinimidyl succinate (B1194679) (SS) linker found in pegaspargase, contributing to a significantly longer half-life. bccancer.bc.caclinicaltrials.govnih.govdrugs.com The half-life of this compound is approximately 16.1 days, whereas pegaspargase has a half-life of about 5.7 days. nih.govcda-amc.ca

A comparative clinical trial (DFCI 11-001) provided detailed insights into the sustained activity of this compound. researchgate.net While both this compound and pegaspargase achieved therapeutic serum activity levels, this compound demonstrated more prolonged activity. researchgate.net After an initial dose, 18 days later, at least 95% of patients in both treatment arms had SAA levels of ≥0.1 IU/mL. researchgate.net However, by day 25, a significant difference emerged, with 88% of the this compound group maintaining this level compared to only 17% of the pegaspargase group. researchgate.net

Table 1: Comparative Serum Asparaginase Activity (SAA) in the DFCI 11-001 Study

Time Point Metric This compound Group Pegaspargase Group
Day 18 (post-dose) % of Patients with SAA ≥0.1 IU/mL ≥95% ≥95%
Day 25 (post-dose) % of Patients with SAA ≥0.1 IU/mL 88% 17%
Post-Induction Median Nadir SAA ≥1.0 IU/mL ≥1.0 IU/mL

Data sourced from a comparative study of this compound and pegaspargase. researchgate.net

The pharmacodynamic effect of this sustained enzymatic activity is the profound and lasting depletion of its substrate, L-asparagine. Following a single dose of this compound, plasma asparagine concentrations were maintained below the assay's limit of quantification for more than 18 days. fda.gov This effect extended to the central nervous system, where mean CSF asparagine concentrations also showed a marked and sustained decrease. fda.gov

Table 2: Pharmacodynamic Effect of this compound on Asparagine Concentrations

Compartment Metric Pre-treatment Level Post-treatment Level
Plasma Asparagine Concentration Detectable Below limit of quantification for >18 days
CSF Mean Asparagine Concentration 0.8 µg/mL 0.2 µg/mL (Day 4 and Day 25)

Data reflects asparagine depletion following a single dose. fda.gov

Table 3: Comparison of Asparaginase Product Characteristics

Compound Linker Type Half-Life
This compound Succinimidyl Carbonate (SC) ~16.1 days
Pegaspargase Succinimidyl Succinate (SS) ~5.7 days

Data sourced from clinical reviews and pharmacological monographs. bccancer.bc.canih.govdrugs.comcda-amc.ca

Comparative Preclinical and Mechanistic Studies of Calaspargase Pegol with Other Asparaginases

Comparative Enzymatic Activity and Stability Assessments

The enzymatic function of calaspargase pegol revolves around its ability to deplete the amino acid L-asparagine, which is crucial for the survival of leukemic cells. bccancer.bc.cacancercareontario.ca While sharing the same core enzyme as pegaspargase (B1176633), derived from Escherichia coli, the stability and sustained activity of this compound are enhanced through its distinct pegylation technology. bccancer.bc.cacda-amc.ca

Hydrolytic Stability of Linkers

A key distinction between this compound and its predecessor, pegaspargase, lies in the chemical linker used to attach the polyethylene (B3416737) glycol (PEG) moiety to the L-asparaginase enzyme. This compound utilizes a succinimidyl carbonate (SC) linker, which forms a stable carbamate (B1207046) bond. frontiersin.orgfda.gov This is in contrast to the succinimidyl succinate (B1194679) (SS) linker in pegaspargase, which forms an ester linkage. frontiersin.orgpharmtech.com

The carbamate bond of the SC linker is significantly more resistant to hydrolysis under physiological conditions compared to the ester bond of the SS linker. bccancer.bc.canih.govresearchgate.net This increased hydrolytic stability reduces the premature detachment, or "shedding," of the PEG molecule from the enzyme. pharmtech.comnih.gov The enhanced stability of the linker contributes to a longer shelf life for this compound, reported to be 36 months compared to 8 months for the pegaspargase formulation. cda-amc.ca

Differences in Asparagine Depletion Kinetics

The superior stability of the SC linker in this compound directly translates to a more sustained depletion of asparagine in preclinical and clinical settings. nih.gov Studies have shown that a single dose of this compound can maintain undetectable plasma asparagine levels for a longer duration compared to pegaspargase. frontiersin.orgnih.gov

In a comparative study, plasma asparagine was undetectable for 18 days in patients who received this compound, versus only 11 days for those treated with pegaspargase. frontiersin.org This prolonged enzymatic activity is a direct consequence of the stable pegylation, which protects the enzyme from degradation and clearance. The sustained depletion of asparagine is a critical factor in the therapeutic efficacy of asparaginase-based treatments. bccancer.bc.ca

Comparative Preclinical Pharmacokinetic Profiles

The structural differences between this compound and other asparaginases, particularly pegaspargase, have a significant impact on their pharmacokinetic profiles observed in preclinical studies.

Half-Life Comparisons in in vivo Animal Models

Preclinical studies in animal models have consistently demonstrated the extended half-life of this compound compared to pegaspargase. While specific half-life values can vary between studies and animal models, the trend remains consistent. For instance, in one comparative study, the half-life of this compound was noted to be approximately 2.5 to 3 times longer than that of pegaspargase. drugs.com Another source reports a half-life of 16.1 days for this compound, significantly longer than the 5-6 days reported for pegaspargase. apphon-rohppa.com This prolonged half-life is a direct result of the stable SC linker, which reduces the rate of drug clearance from the body. drugs.com

A study in beagle dogs showed that this compound and pegaspargase had similar systemic exposure (AUC and Cmax) at equivalent doses. fda.gov However, the longer half-life of this compound allows for a less frequent dosing schedule in clinical practice. cda-amc.cacanjhealthtechnol.ca

Interactive Table: Half-Life Comparison of Asparaginase (B612624) Formulations

Asparaginase FormulationLinker TypeReported Half-Life
This compoundSuccinimidyl Carbonate (SC)~16 days drugs.comapphon-rohppa.com
PegaspargaseSuccinimidyl Succinate (SS)~5-6 days apphon-rohppa.com

Differences in Cellular Uptake and Resistance Mechanisms in in vitro Models

The primary mechanism of action for all asparaginases, including this compound, is the extracellular depletion of asparagine, leading to apoptosis in leukemic cells that cannot synthesize this amino acid internally. nih.govnih.govresearchgate.net Resistance to asparaginase therapy is a significant clinical challenge.

A key mechanism of resistance is the upregulation of asparagine synthetase (ASNS) in leukemic cells, which allows them to produce their own asparagine and survive despite the enzymatic depletion in the plasma. iu.edufrontiersin.org Studies have shown that the expression levels of ASNS in leukemic cell lines can inversely correlate with their sensitivity to asparaginase treatment. iu.edu

While the fundamental mechanism of action and the primary resistance pathways are shared among different asparaginase formulations, the sustained asparagine depletion by this compound may present a more formidable challenge to the development of resistance compared to formulations with shorter half-lives. However, direct comparative in vitro studies focusing specifically on differences in cellular uptake and the evolution of resistance mechanisms between this compound and other asparaginases are not extensively detailed in the provided search results. The efficacy of L-asparaginase treatment can be influenced by various factors, including pharmacokinetics, the degree of cellular interaction, immunogenicity, and the emergence of resistance mechanisms. mdpi.com

Emerging Research Areas and Future Directions for Calaspargase Pegol Research

Novel Pegylation Strategies and Bioconjugation Techniques

The conjugation of polyethylene (B3416737) glycol (PEG) to therapeutic proteins, a process known as PEGylation, is a well-established strategy to enhance their pharmacokinetic and pharmacodynamic properties. For asparaginase (B612624), PEGylation has been instrumental in reducing immunogenicity and extending its circulating half-life. However, traditional PEGylation methods often result in a heterogeneous mixture of molecules with varying numbers of PEG chains attached at random sites, which can impact the drug's biological activity. Current research is actively exploring more controlled and innovative approaches to PEGylation and bioconjugation to create next-generation asparaginase therapies with improved therapeutic profiles.

A significant drawback of random PEGylation is the potential for PEG chains to attach near the enzyme's active site, which can hinder substrate access and reduce catalytic efficiency. To overcome this limitation, researchers are increasingly focusing on site-specific PEGylation, a technique that allows for the precise attachment of PEG at predetermined locations on the protein surface, away from the active site. This approach aims to preserve the enzyme's full biological activity while still reaping the benefits of PEGylation.

One promising strategy for site-specific PEGylation involves genetic engineering to introduce specific amino acid residues, such as cysteine, at desired locations on the asparaginase enzyme. These engineered residues can then serve as specific attachment points for PEG chains. Research has demonstrated that cysteine-directed site-specific conjugation of asparaginase subunits can yield a more homogeneous product with retained, or even enhanced, catalytic activity. For instance, a study involving the site-specific crosslinking of L-asparaginase subunits with a 5kDa PEG molecule resulted in a conjugate with higher catalytic activity compared to the native enzyme.

Another approach to achieve site-specificity is N-terminal PEGylation, which targets the α-amino group at the N-terminus of the protein. By controlling the reaction pH, it is possible to selectively attach a single PEG molecule to the N-terminus, resulting in a monoPEGylated protein with a well-defined structure. A study developing a site-specific N-terminus PEGylation protocol for asparaginase reported the production of a monoPEG-ASNase that maintained enzymatic stability for a longer duration than the native enzyme and was resistant to plasma proteases.

The impact of site-specific PEGylation on the functionality of asparaginase is a key area of investigation. Studies have shown that by avoiding modification of lysine (B10760008) residues, which are often involved in random PEGylation and can be crucial for enzymatic function, site-specific methods can lead to a more active and effective therapeutic agent.

Table 1: Comparison of Random vs. Site-Specific PEGylation of Asparaginase

FeatureRandom PEGylationSite-Specific PEGylation
Method Covalent attachment of PEG to reactive amino acid residues (e.g., lysine) at multiple sites on the protein surface.Precise attachment of PEG at a predetermined single site on the protein, often through genetic engineering or controlled reaction conditions.
Product Homogeneity Results in a heterogeneous mixture of PEGylated isomers with varying numbers and locations of PEG attachment. Produces a more homogeneous product with a well-defined structure and a consistent number of PEG chains per protein molecule.
Impact on Activity Can lead to a significant reduction in enzymatic activity due to PEG attachment near the active site. Aims to preserve or even enhance the enzyme's catalytic activity by directing PEG attachment away from the active site.
Immunogenicity Generally reduces immunogenicity compared to the native enzyme. Expected to have a similar or potentially better-defined and lower immunogenic profile due to product homogeneity.

Studies have investigated the impact of varying PEG molecular weights on the properties of asparaginase conjugates. For example, research on site-specific crosslinking of asparaginase subunits utilized linear PEGs of 1000, 2000, and 5000 g/mol , resulting in conjugates with different physical properties, ranging from a semi-solid gel to a fully soluble state. The soluble conjugate with the 5000 g/mol PEG exhibited higher catalytic activity than the non-conjugated mutant. This highlights the importance of optimizing both the PEG architecture and molecular weight to achieve the desired therapeutic characteristics.

Preclinical Exploration in New Disease Models

While calaspargase pegol is a cornerstone in the treatment of ALL, its therapeutic potential may extend beyond hematological malignancies. Preclinical research is actively investigating the efficacy of asparaginase in solid tumor models and exploring novel combination strategies to enhance its anti-cancer activity.

Historically, solid tumors were considered resistant to asparaginase therapy due to their ability to synthesize asparagine via the enzyme asparagine synthetase (ASNS). However, recent preclinical studies have challenged this notion, suggesting that certain solid tumors may exhibit sensitivity to asparagine depletion. This has opened up a new avenue of research to explore the potential application of asparaginase, including long-acting formulations like this compound, in the treatment of solid tumors.

Preclinical studies have shown that some breast cancer cells exhibit sensitivity to asparaginase, particularly when their ability to adapt to glutamine deprivation is compromised. Furthermore, research has indicated that asparaginase can suppress the growth of murine solid tumor cells, including sarcoma, colon cancer, and breast cancer cell lines. In one study, the combination of L-asparaginase and trastuzumab demonstrated a synergistic effect against HER2+ breast cancer cells. These findings suggest that asparagine metabolism could be a viable therapeutic target in specific solid tumor contexts. The glutaminase (B10826351) activity of L-asparaginase has also been shown to contribute to its durable anticancer activity in preclinical models.

To enhance the efficacy of asparaginase and overcome potential resistance mechanisms, researchers are exploring combination therapies with other molecularly targeted agents in preclinical settings. The rationale behind this approach is to simultaneously target multiple pathways essential for cancer cell survival and proliferation.

One area of investigation involves combining asparaginase with inhibitors of signaling pathways that are often dysregulated in cancer. For instance, preclinical studies have explored the combination of asparaginase with mTOR inhibitors in KRAS-mutant colorectal cancer cells, showing suppression of tumor growth. Another study demonstrated that combining asparaginase with the BTK inhibitor ibrutinib (B1684441) enhanced the killing of leukemia cells in laboratory models. These promising preclinical results provide a strong basis for further investigation into combination therapies that could expand the clinical utility of asparaginase. Ongoing research continues to explore the potential of combining asparaginase with immunotherapy or other targeted agents.

Table 2: Preclinical Combination Strategies with Asparaginase

Combination AgentCancer ModelRationale
mTOR inhibitor KRAS-mutant colorectal cancerASNS expression is induced by KRAS activation via the PI3K-AKT-mTOR signaling pathway.
Ibrutinib (BTK inhibitor) Acute Lymphoblastic LeukemiaInhibition of the BTK gene enhances the effect of asparaginase in ALL cells.
Trastuzumab HER2+ breast cancerSynergistic effect observed against HER2 positive breast cancer cells.

Advanced Analytical Techniques for Comprehensive Characterization

The comprehensive characterization of complex biologics like this compound is crucial for ensuring product quality, consistency, and clinical performance. The inherent heterogeneity of PEGylated proteins necessitates the use of a suite of advanced analytical techniques to thoroughly assess their physicochemical properties.

A variety of methods are employed to characterize PEGylated proteins, including techniques to determine the conjugate's molecular weight, the mass distribution of the polymer, and the degree and sites of PEGylation. High-Performance Liquid Chromatography (HPLC) methods, such as size-exclusion chromatography (SEC) and reversed-phase HPLC (RP-HPLC), are commonly used for the separation and quantification of the PEGylated protein and any unreacted components.

Mass spectrometry (MS) has become an indispensable tool for the detailed characterization of PEGylated proteins. Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS can provide accurate molecular weight information and help to identify the sites of PEGylation. The coupling of liquid chromatography with mass spectrometry (LC-MS) offers a powerful approach for a more detailed characterization of the PEGylated product.

For determining the precise location of PEGylation, peptide mapping following enzymatic digestion is a common strategy. More recently, advanced techniques such as solid-state Nuclear Magnetic Resonance (NMR) spectroscopy have been utilized for the structural characterization of large PEGylated proteins like asparaginase. Additionally, charged aerosol detection can be used in conjunction with HPLC to quantify PEG and PEGylation reagents that lack a chromophore for UV detection.

Table 3: Advanced Analytical Techniques for this compound Characterization

Analytical TechniqueInformation Provided
Size-Exclusion Chromatography (SEC) Determination of molecular weight and assessment of aggregation.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Separation of PEGylated isomers and assessment of product purity.
Mass Spectrometry (MALDI-TOF, ESI-MS) Accurate molecular weight determination and identification of the degree of PEGylation.
Liquid Chromatography-Mass Spectrometry (LC-MS) Detailed characterization of PEGylated protein, including polymer mass distribution and sites of PEGylation.
Peptide Mapping Identification of specific amino acid residues where PEG is attached.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural characterization of the PEGylated protein.
Charged Aerosol Detection Quantification of PEG and PEGylation reagents.

Application of Omics Technologies to Uncover Mechanistic Insights

The advent of high-throughput "omics" technologies, including proteomics, metabolomics, and genomics, is paving the way for a more profound understanding of the molecular mechanisms underpinning the therapeutic effects of this compound. These approaches allow for a global and unbiased analysis of cellular changes in response to drug treatment, moving beyond the primary mechanism of asparagine depletion to uncover a network of interconnected biological processes.

Proteomics: Unraveling the Impact on Cellular Machinery

Recent research exploring the combination of this compound with other targeted agents has provided more specific insights into the disruption of the protein synthesis machinery. In a study investigating this compound in acute myeloid leukemia (AML) cell lines, its combination with a BCL-2 inhibitor was found to inhibit protein synthesis and increase the interaction between the eukaryotic translation initiation factor 4E (eIF4E) and its binding protein 1 (4EBP1). This interaction prevents the formation of the translation initiation complex, thereby impairing cap-dependent translation, a critical step in the synthesis of many proteins involved in cell growth and proliferation.

These findings highlight that the therapeutic effect of this compound extends beyond simple amino acid starvation and involves the active disruption of fundamental cellular processes like protein translation.

Interactive Data Table: Key Proteomic Findings in Asparaginase Treatment

Protein/Process Affected Observed Effect Consequence Omics Technology
Global Protein SynthesisInhibitionReduced production of essential proteins for cell function and growth. Proteomics
eIF4E-4EBP1 InteractionIncreasedImpairment of cap-dependent translation initiation. Proteomics (Western Blot)

Metabolomics: Mapping the Metabolic Perturbations

Metabolomics, the large-scale study of small molecules or metabolites within cells and biological systems, offers a direct readout of the biochemical activity and state of a cell. While the primary metabolic effect of this compound is the depletion of asparagine, metabolomic approaches can uncover broader shifts in cellular metabolism as cancer cells attempt to adapt to this nutrient stress.

Studies on pegaspargase (B1176633), a closely related pegylated asparaginase, have shown that its effects extend to the gut microbiome. Treatment can alter the microbial metabolism of amino acids in the gut, which could have systemic implications for the patient. Further research is needed to specifically delineate the metabolic footprint of this compound in both leukemic cells and the host. Understanding these metabolic adaptations could reveal new therapeutic vulnerabilities and strategies to overcome resistance.

Genomics: Identifying Determinants of Response and Resistance

Genomic and pharmacogenomic studies aim to identify genetic factors that influence a patient's response to a drug. For asparaginase therapies, a key area of investigation has been the genetic basis of resistance. One of the most well-studied mechanisms of resistance is the upregulation of asparagine synthetase (ASNS), the enzyme that allows cells to produce their own asparagine.

Genetic polymorphisms in the ASNS gene have been associated with increased enzyme activity and, consequently, resistance to asparaginase treatment. Patients with leukemia cells that have a higher intrinsic ability to synthesize asparagine are less dependent on external sources and therefore less susceptible to the effects of asparagine depletion by this compound. Identifying these genetic markers in patients prior to treatment could help in stratifying patients and personalizing therapeutic strategies.

Future multi-omics studies integrating genomic, proteomic, and metabolomic data will be crucial for constructing a comprehensive picture of the cellular response to this compound. This integrated approach will not only deepen our understanding of its mechanism of action but also has the potential to uncover novel biomarkers for predicting treatment response and identifying new therapeutic targets to enhance the efficacy of this important anti-leukemic agent.

Q & A

Basic Research Questions

Q. What are the key pharmacokinetic (PK) parameters of calaspargase pegol, and how do they influence dosing regimens in pediatric ALL?

  • Methodological Answer : this compound’s PK profile includes a prolonged half-life (~16.1 days) compared to pegaspargase, enabling less frequent dosing (e.g., every 3 weeks vs. 2 weeks). Key parameters to monitor include:

  • Tmax : ~1.7 hours (rapid absorption).
  • Volume of distribution (Vss) : 2.96 L (indicative of tissue penetration).
  • Clearance : 0.147 L/day (slower elimination).
    Researchers should design PK studies using validated immunoassays or mass spectrometry to measure serum asparaginase activity (SAA) at critical timepoints (e.g., days 4, 11, 18, and 25 post-dose) to correlate drug exposure with efficacy/toxicity .

Q. How does this compound compare to pegaspargase in terms of efficacy and toxicity profiles in pediatric ALL?

  • Methodological Answer : The DFCI 11-001 trial (n=230) compared this compound (2500 IU/m² every 3 weeks) with pegaspargase (2500 IU/m² every 2 weeks) in newly diagnosed ALL patients. Both agents showed equivalent SAA levels during induction (days 4–18), but calaspargase maintained higher SAA at day 25. No significant differences in clinical efficacy (remission rates) or toxicity (hypersensitivity, pancreatitis, thrombosis) were observed. Researchers should replicate this design with stratification by risk groups (e.g., B-cell vs. T-cell ALL) and monitor SAA thresholds (>0.1 IU/mL) for efficacy .

Q. What protocols are recommended for managing hypersensitivity reactions to this compound in clinical trials?

  • Methodological Answer : Premedication with antihistamines/corticosteroids is standard. For suspected hypersensitivity, switch to Erwinia-derived asparaginase (non-cross-reactive). Researchers should document reaction severity (CTCAE criteria), measure anti-drug antibodies (ADAs), and correlate with SAA levels to distinguish immune-mediated inactivation from true allergies. The NCCN Guidelines recommend protocol amendments to include ADA testing in trial eligibility criteria .

Q. How can researchers ensure reproducibility of this compound studies across institutions?

  • Methodological Answer : Use standardized protocols for:

  • Dosing : Fixed doses (IU/m²) vs. weight-based adjustments.
  • SAA measurement : Consensus assays (e.g., enzymatic colorimetric tests).
  • Toxicity grading : CTCAE v5.0 criteria for pancreatitis, thrombosis, and hepatotoxicity.
    Centralized labs and blinded endpoint adjudication committees reduce inter-institutional variability. DFCI 11-001 provides a template for multi-center trial design .

Advanced Research Questions

Q. How can pharmacokinetic/pharmacodynamic (PK/PD) modeling optimize this compound dosing intervals in diverse populations?

  • Methodological Answer : Population PK models incorporating covariates (e.g., age, body surface area, renal/hepatic function) can predict interpatient variability. A study could:

Collect serial SAA samples (days 1–28 post-dose).

Use nonlinear mixed-effects modeling (e.g., NONMEM) to estimate exposure thresholds.

Validate model predictions in a prospective cohort with dose adjustments (e.g., 2100 IU/m² vs. 2500 IU/m²).
Evidence from DFCI 11-001 suggests calaspargase’s longer half-life may allow extended intervals in adolescents vs. younger children .

Q. What is the role of serum asparaginase activity (SAA) as a biomarker for predicting clinical outcomes and toxicity?

  • Methodological Answer : SAA levels >0.1 IU/mL are associated with sustained asparagine depletion and improved relapse-free survival. Researchers should:

  • Use enzyme activity assays (e.g., Nessler’s reagent for ammonia release).
  • Correlate SAA time curves with asparagine concentrations (HPLC-MS/MS).
  • Analyze thresholds for toxicity (e.g., hypertriglyceridemia at SAA >0.4 IU/mL).
    A 2021 meta-analysis proposed SAA-guided dosing to balance efficacy and hepatotoxicity .

Q. How should conflicting data on this compound’s hepatotoxicity be analyzed in retrospective studies?

  • Methodological Answer : Confounders include concomitant chemotherapies (e.g., mercaptopurine) and patient-specific factors (e.g., obesity). Researchers can:

Perform propensity score matching to isolate calaspargase’s effects.

Use multivariable regression to adjust for covariates (e.g., baseline ALT, genetic polymorphisms in TPMT).

Apply machine learning (e.g., decision trees) to identify high-risk subgroups.
DFCI 11-001 reported no excess hepatotoxicity vs. pegaspargase, but real-world data may differ due to adherence variability .

Q. What mechanisms underlie drug interactions between this compound and immunosuppressants (e.g., leflunomide)?

  • Methodological Answer : Calaspargase may synergize with myelosuppressive agents (e.g., leflunomide) to increase infection risk. Researchers should:

  • Conduct in vitro CYP450 inhibition assays (calaspargase is not metabolized by CYPs, but may alter immune cell function).
  • Design clinical PK studies to monitor neutrophil counts and infection rates in combinatorial regimens.
  • Use murine models to assess additive hepatotoxicity.
    Current evidence is theoretical; clinical data are limited .

Q. How do long-term outcomes of this compound vary by genetic subtypes of ALL (e.g., CRLF2-rearranged, Ph+)?

  • Methodological Answer : Subgroup analyses from DFCI 11-001 (n=165 high-risk patients) showed comparable outcomes across genetic subtypes. To explore disparities:

Integrate genomic profiling (RNA-seq, WGS) with clinical trial data.

Compare SAA kinetics in CRLF2-rearranged vs. ETV6-RUNX1 ALL.

Use Cox proportional hazards models to assess relapse risk.
Preliminary data suggest no subtype-specific resistance, but larger cohorts are needed .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.